molecular formula C10H11BrFNO B567409 4-(4-Bromo-2-fluorophenyl)butanamide CAS No. 1345471-73-9

4-(4-Bromo-2-fluorophenyl)butanamide

Cat. No.: B567409
CAS No.: 1345471-73-9
M. Wt: 260.106
InChI Key: XMXAVENXBUWLIC-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)butanamide is an organic compound with the molecular formula C10H11BrFNO and a molecular weight of 260.11 g/mol . It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a butanamide chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanamide typically involves the reaction of 4-bromo-2-fluorobenzene with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)butanamide is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)butanamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2-fluorophenyl)butanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXAVENXBUWLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718337
Record name 4-(4-Bromo-2-fluorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-73-9
Record name 4-(4-Bromo-2-fluorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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